molecular formula C10H8ClN3O B1348893 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone CAS No. 58905-19-4

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone

Cat. No.: B1348893
CAS No.: 58905-19-4
M. Wt: 221.64 g/mol
InChI Key: ZDGXDQYBMSMZLC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the chlorophenyl group in its structure suggests potential biological activity and utility in synthetic chemistry.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It may be investigated for its potential as an antifungal, antibacterial, or anticancer agent due to the presence of the triazole ring.

    Agriculture: The compound could be used in the development of agrochemicals, such as fungicides or herbicides.

    Materials Science: It might be utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Future Directions

Future research on “1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone” and related compounds could focus on further elucidating their biological activities and potential therapeutic applications. This could include more detailed studies on their mechanisms of action, as well as investigations into their safety and efficacy in preclinical and clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can bind to metal ions or form hydrogen bonds, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(1H-1,2,3-triazol-1-yl)-ethanone: Similar structure but with a different triazole ring.

    1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-propanone: Similar structure but with a different alkyl chain.

Uniqueness

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone is unique due to its specific combination of the chlorophenyl group and the 1H-1,2,4-triazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGXDQYBMSMZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352014
Record name 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58905-19-4
Record name 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4'-Dichloroacetophenone (0.03 mol) and 1,2,4-triazole (0.03 mol) were suspended in acetonitrile (50 ml) and cooled to -20°. Triethylamine (0.03 mol) was added dropwise with stirring. After stirring at -20° for 2 hours, the mixture was poured into water, and the product filtered off, washed with water, dried and crystallised from toluene to give pale yellow needles of 2-(1,2,4-triazol-1-yl)-4'-chloroacetophenone, m.p. 151°-3°.
Quantity
0.03 mol
Type
reactant
Reaction Step One
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0.03 mol
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reactant
Reaction Step Two
Quantity
0.03 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

α-Bromo-p-chloroacetophenone (4.64 g) in acetonitrile (50 ml) was treated with 1,2,4-triazole (1.4 g) followed by triethylamine (2 g). The mixture was stirred at room temperature for two hours and refluxed for one hour. The solvent was removed under reduced pressure and the residue was treated with water to give a yellow solid which was filtered, washed with water and dried. Crystallisation from ethanol-petroleum ether (60°-80°) gave α-1,2,4-triazol-1-yl-p-chloroacetophenone as cream coloured plates. Analysis:
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Reactant of Route 2
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1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Reactant of Route 3
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone

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